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Compound Focus: Perzinfotel

CAS No.: 144912-63-0

Cat. No.: S539064

Core Pharmacological Profile of Perzinfotel

The table below summarizes the key pharmacological characteristics of Perzinfotel:

Property Description

Mechanism of Action Selective, competitive NMDA receptor antagonist [1]

Primary Binding Site Glutamate site [1] [2]

Affinity (IC50) 30 nM [2] [3]

Key Pharmacological Blocks chemical irritant-induced thermal hypersensitivity; lacks direct
Effect antinociceptive effects [1]

Neuroprotection Demonstrated neuroprotective effects [2] [3]

Efficacy and Therapeutic Potential

Preclinical studies highlight Perzinfotel's potential for treating conditions involving NMDA receptor

overactivation, particularly neuropathic pain.
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¢ Blockade of Thermal Hypersensitivity: In rat models, Perzinfotel dose- and time-dependently
blocked thermal hypersensitivity induced by prostaglandin E2 (PGEZ2) and capsaicin [1].
Intraperitoneal (10 mg/kg) and oral (100 mg/kg) administration achieved 60-80% blockade of PGE2-
induced hypersensitivity [1].

e Superior Therapeutic Profile: Perzinfotel blocked hypersensitivity at doses that did not disrupt
operant response rates, unlike other NMDA receptor negative modulators (e.g., memantine,
ketamine, ifenprodil) which often caused response suppression at ineffective doses [1]. This indicates
a wider therapeutic window [1].

Detailed Experimental Protocol

The foundational study on Perzinfotel's effects used the following methodology [1]:

e Animal Model: Adult rats.
e Thermal Hypersensitivity Model:
o Induction: Subcutaneous injection of PGE2 or capsaicin into the tail.
o Assessment: Warm-water tail-withdrawal assay. Hypersensitivity was measured as a
significant decrease in tail-withdrawal latency.
e Drug Administration: Perzinfotel was administered via intraperitoneal (IP) and oral (PO) routes.
o Data Analysis:
o Efficacy: Dose-response and time-course analyses for blockade of induced hypersensitivity.
o Therapeutic Ratio: Comparison of doses effective for blocking hypersensitivity versus doses
that suppressed operant responding for food reward.

Mechanism of Action and NMDA Receptor Context

The diagram below illustrates Perzinfotel's competitive antagonism within the broader signaling context of

the NMDA receptor:
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As a competitive antagonist, Perzinfotel vies with the natural neurotransmitter glutamate for binding at the
receptor's recognition site [1] [4]. By occupying this site, it prevents glutamate from activating the receptor,
thus inhibiting the downstream ion flux (particularly Ca2?*) that contributes to central sensitization and
chronic pain states [4] [5]. This mechanism differs from uncompetitive antagonists like memantine or

ketamine, which block the ion channel after the receptor is activated by glutamate [1] [4].

Research and Development Status
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Perzinfotel is currently classified as a research compound available for investigational use [2] [3]. Its
development highlights the pursuit of NMDA receptor antagonists with improved side effect profiles, though

its current status in clinical development for human therapeutics is not defined in the available literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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